(2S,4S)-1-benzoyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-2-carboxylic acid
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Overview
Description
Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid is a synthetic amino acid derivative commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis (SPPS) to protect the amino group during the synthesis process. This compound is particularly valuable in the field of medicinal chemistry and biochemistry due to its ability to introduce specific functional groups into peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process typically includes the use of solid-phase synthesis techniques, where the compound is assembled step-by-step on a solid support. This method allows for the efficient production of large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzoyl group.
Substitution: The compound can undergo substitution reactions to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents and temperatures to optimize the yield and selectivity of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce de-benzoylated compounds .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid is used as a building block for the synthesis of complex peptides and proteins. Its ability to introduce specific functional groups makes it valuable for designing molecules with desired properties .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It can be incorporated into peptides to investigate their structure and function .
Medicine
In medicine, the compound is used in the development of peptide-based drugs. Its ability to introduce specific functional groups allows for the design of peptides with improved stability and bioactivity .
Industry
In the industrial sector, Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid is used in the production of peptide-based materials and coatings. Its versatility in chemical reactions makes it suitable for various applications .
Mechanism of Action
The mechanism of action of Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid involves its incorporation into peptides and proteins, where it can influence their structure and function. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other sites. Once incorporated into a peptide, the compound can interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.
Comparison with Similar Compounds
Similar Compounds
Fmoc-(2S,4R)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid: This compound is a diastereomer of Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid and has similar chemical properties but different stereochemistry.
Fmoc-(2S,4S)-4-trifluoromethyl-pyrrolidine-2-carboxylic acid: This compound contains a trifluoromethyl group instead of a benzoyl group, which can influence its reactivity and applications.
Uniqueness
Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both the Fmoc and benzoyl groups. These features make it particularly valuable for the synthesis of peptides with defined structures and functions .
Properties
IUPAC Name |
1-benzoyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5/c30-25(17-8-2-1-3-9-17)29-15-18(14-24(29)26(31)32)28-27(33)34-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23-24H,14-16H2,(H,28,33)(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWZZGPYBGALGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)C2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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